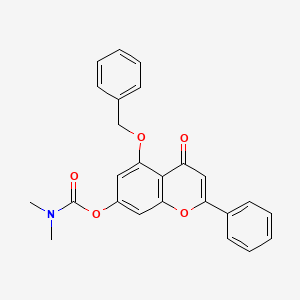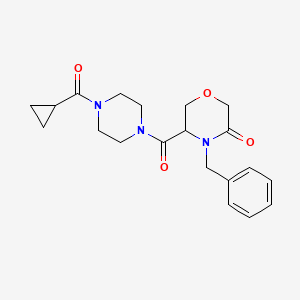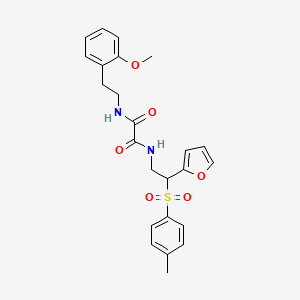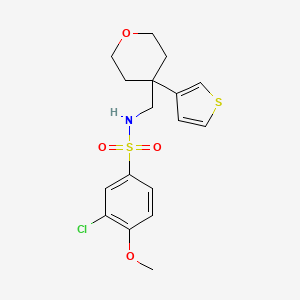
3-chloro-4-methoxy-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide
カタログ番号 B2705976
CAS番号:
2309605-33-0
分子量: 401.92
InChIキー: RFANGOYEPCSCKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical with the molecular formula C17H20ClNO4S2 and a molecular weight of 401.92. It contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of this compound might involve several steps, including the formation of the thiophene ring and the tetrahydro-2H-pyran ring. The thiophene ring could be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Hinsberg synthesis . The tetrahydro-2H-pyran ring could be formed through a reaction involving a 3,4-dihydro-2H-pyran derivative .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a tetrahydro-2H-pyran ring, a benzenesulfonamide group, and a methoxy group attached to the benzene ring. The presence of these functional groups could influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the functional groups present in its structure. For instance, the thiophene ring might undergo reactions typical of aromatic compounds, while the tetrahydro-2H-pyran ring might participate in reactions typical of cyclic ethers .科学的研究の応用
Photodynamic Therapy Applications
- Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown promising applications in photodynamic therapy, particularly for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic mechanisms. Such properties suggest their potential in the medical field, especially for therapies targeting cancer cells through light activation (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Carbonic Anhydrase Inhibition
- New derivatives of benzenesulfonamides have been synthesized and tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Some derivatives showed interesting cytotoxic activities which could be crucial for further anti-tumor activity studies. These findings indicate the potential of benzenesulfonamide derivatives in developing novel anticancer agents (Gul et al., 2016).
Molecular Docking Studies for Anticancer Agents
- Molecular docking studies of pyrazoline derivatives, including benzenesulfonamide compounds, have indicated their potential as anti-breast cancer agents. These compounds, through computational studies, showed promising interactions within the active sites of target enzymes or receptors, suggesting their capabilities as leads in anticancer drug development (Putri et al., 2021).
Herbicide Metabolism and Selectivity
- The metabolism of chlorsulfuron, a herbicide containing the benzenesulfonamide moiety, in crop plants like wheat, oats, and barley, underscores the selectivity of such compounds in agricultural applications. These plants metabolize chlorsulfuron to inactive products, demonstrating the biological interactions and potential agricultural benefits of benzenesulfonamide derivatives (Sweetser, Schow, & Hutchison, 1982).
特性
IUPAC Name |
3-chloro-4-methoxy-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S2/c1-22-16-3-2-14(10-15(16)18)25(20,21)19-12-17(5-7-23-8-6-17)13-4-9-24-11-13/h2-4,9-11,19H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFANGOYEPCSCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![Benzo[c][1,2,5]thiadiazol-5-yl(3-(hydroxymethyl)morpholino)methanone](/img/structure/B2705893.png)

![1-(1,3-Thiazol-5-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2705896.png)
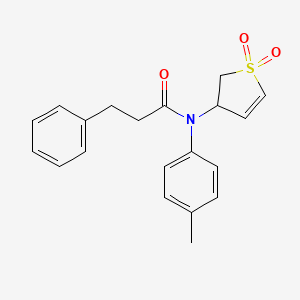
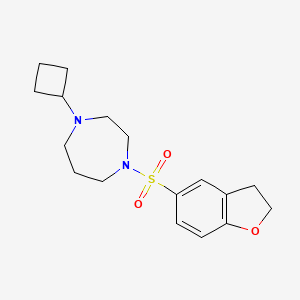
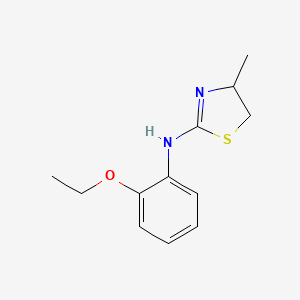
![3-(Amino(carboxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B2705903.png)
![Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate](/img/structure/B2705905.png)
![3-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2705906.png)
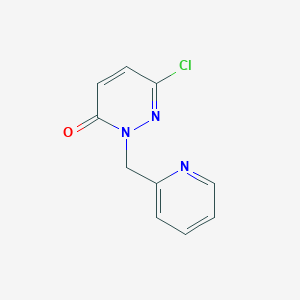
(2-phenoxyethyl)-lambda~6~-sulfane](/img/structure/B2705908.png)
